Array ( [bid] => 15174424 )
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine is a synthetic compound characterized by its unique molecular structure, which includes a trifluorobutoxy group attached to a benzoyl moiety linked to glycine. The presence of the trifluorobutoxy group imparts distinctive chemical properties, making this compound of interest in various fields, particularly in medicinal chemistry and material science. Its molecular formula is C13H14F3NO3, and it features a molecular weight of approximately 303.25 g/mol.
The chemical reactivity of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine can be attributed to its functional groups. The benzoyl group can participate in acylation reactions, while the glycine moiety can undergo amide bond formation or hydrolysis under specific conditions. Additionally, the trifluorobutoxy group may engage in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of adjacent carbon atoms.
The synthesis of N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine typically involves multi-step organic reactions:
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine has potential applications in:
Interaction studies involving N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine could focus on its binding affinity with various biological targets such as enzymes or receptors. Given its structural components, it may interact with acyl-CoA transferases and other enzymes involved in amino acid metabolism. Further studies utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate these interactions quantitatively.
Several compounds share structural similarities with N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| N-Benzoylglycine | Benzoyl group attached to glycine | Commonly used as a metabolic marker |
| N-Phenylacetylglycine | Phenyl group instead of trifluorobutoxy | Exhibits different pharmacological properties |
| N-(Trifluoroacetyl)glycine | Trifluoroacetyl group instead of trifluorobutoxy | Stronger electrophilic character |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Trifluoromethyl group on benzoic acid | Different biological activity profile |
N-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine stands out due to its specific trifluorobutoxy modification that may enhance lipophilicity and alter pharmacokinetics compared to other derivatives.